4-benzyl-2-chloro-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-2-chloro-1,3-thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by a benzyl group attached to the fourth position and a chlorine atom at the second position of the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, such as 2-aminothiazole, have been documented to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Thiazole derivatives have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Thiazole derivatives have been associated with a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities . The downstream effects of these pathways would depend on the specific targets and mode of action of 4-Benzyl-2-chlorothiazole.
Result of Action
Thiazole derivatives have been associated with inhibitory activity against various human cancerous cell lines , suggesting potential antitumor effects.
Biochemical Analysis
Biochemical Properties
4-Benzyl-2-chlorothiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit antimicrobial and antiproliferative activities . It interacts with bacterial enzymes, inhibiting their function and thus preventing bacterial growth. Additionally, 4-Benzyl-2-chlorothiazole has been found to interact with proteins involved in cancer cell proliferation, leading to the inhibition of cancer cell growth . These interactions are primarily due to the compound’s ability to bind to the active sites of enzymes and proteins, thereby disrupting their normal function.
Cellular Effects
The effects of 4-Benzyl-2-chlorothiazole on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways and gene expression . Specifically, 4-Benzyl-2-chlorothiazole affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. Additionally, this compound influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 4-Benzyl-2-chlorothiazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the enzyme’s active site . This binding prevents the enzyme from catalyzing its substrate, leading to a decrease in the enzyme’s activity. Additionally, 4-Benzyl-2-chlorothiazole can activate certain signaling pathways that result in changes in gene expression . These changes can lead to the upregulation or downregulation of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzyl-2-chlorothiazole have been observed to change over time. The stability of this compound is a critical factor in its effectiveness. Studies have shown that 4-Benzyl-2-chlorothiazole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with sustained inhibition of cellular functions, particularly in cancer cells, where prolonged treatment leads to increased apoptosis and reduced cell viability .
Dosage Effects in Animal Models
The effects of 4-Benzyl-2-chlorothiazole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity while effectively inhibiting microbial and cancer cell growth . At higher doses, 4-Benzyl-2-chlorothiazole can cause adverse effects, including toxicity to healthy cells and tissues . These toxic effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-Benzyl-2-chlorothiazole is involved in several metabolic pathways, primarily those related to its antimicrobial and anticancer activities. This compound interacts with metabolic enzymes, leading to changes in metabolite levels and metabolic flux . For instance, it can inhibit enzymes involved in the biosynthesis of essential bacterial lipids, thereby disrupting bacterial cell membrane integrity . Additionally, 4-Benzyl-2-chlorothiazole affects the metabolism of cancer cells by altering the activity of enzymes involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 4-Benzyl-2-chlorothiazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via active transport mechanisms, allowing it to accumulate in specific cellular compartments . Once inside the cell, 4-Benzyl-2-chlorothiazole can bind to intracellular proteins, facilitating its distribution to various organelles and cellular structures .
Subcellular Localization
The subcellular localization of 4-Benzyl-2-chlorothiazole is crucial for its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it exerts its biochemical effects . The localization is facilitated by specific targeting signals and post-translational modifications that direct 4-Benzyl-2-chlorothiazole to these compartments . In the nucleus, this compound can interact with DNA and nuclear proteins, influencing gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-2-chloro-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl chloride with 2-aminothiazole in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-2-chloro-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 2-aminothiazoles or 2-thiothiazoles can be formed.
Oxidation Products: Sulfoxides and sulfones are the major products formed during oxidation reactions.
Scientific Research Applications
4-Benzyl-2-chloro-1,3-thiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chlorobenzothiazole: Similar in structure but lacks the benzyl group at the fourth position.
4-Benzyl-2-aminothiazole: Similar but with an amino group instead of a chlorine atom at the second position.
Uniqueness: 4-Benzyl-2-chloro-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyl and chlorine groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
4-benzyl-2-chloro-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQKNRCVVQUQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CSC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.